

Technical Guide: 2-Chloro-4-fluoro-4'-morpholinomethyl Benzophenone

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-4'-
morpholinomethyl benzophenone

CAS No.: 898770-47-3

Cat. No.: B1324804

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A Privileged Scaffold for Kinase Inhibitor Design[1]

CAS: 898770-47-3 Formula: C₁₈H₁₇ClFNO₂ Molecular Weight: 333.79 g/mol

Executive Summary: The Dual-Function Scaffold

In the landscape of medicinal chemistry, **2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone** (hereafter referred to as CFMB) represents a high-value "privileged structure." It is not merely an intermediate but a strategic scaffold designed to solve two perennial challenges in drug discovery: target engagement and physicochemical solubility.

Its architecture features two distinct functional domains:

- **The Electrophilic Warhead (Ring A):** The 2-chloro-4-fluorophenyl ring is electronically tuned for Nucleophilic Aromatic Substitution (S_NAr). The ortho-chlorine atom induces a steric twist that disrupts planarity—a critical feature for improving selectivity in kinase binding pockets (e.g., p38 MAPK).
- **The Solubilizing Tail (Ring B):** The 4'-morpholinomethyl group acts as a polar handle, significantly improving the logD and metabolic stability of the final drug candidate compared to bare aryl rings.

This guide provides a rigorous technical analysis of CFMB, focusing on its synthesis, reactivity profile, and application in synthesizing tri-substituted benzophenone libraries.

Synthetic Architecture & Production

While CFMB can be synthesized via direct Friedel-Crafts acylation, the presence of the basic morpholine nitrogen often poisons Lewis acid catalysts (e.g., AlCl_3). Therefore, the Late-Stage Amination Protocol is the industry-standard method for high-yield production.

2.1 The Robust Synthetic Route

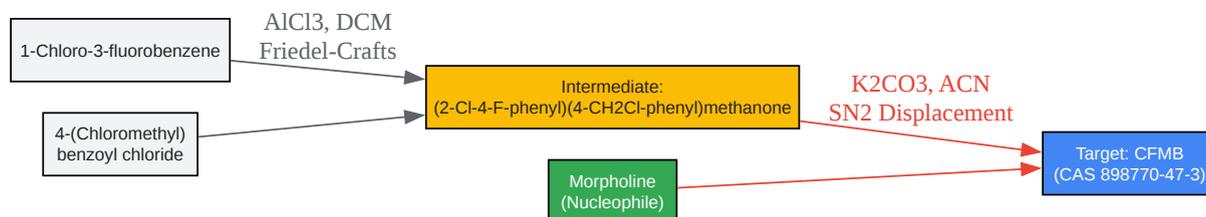
The synthesis proceeds via a benzyl chloride precursor, allowing for the introduction of the morpholine moiety under mild conditions.

Step 1: Friedel-Crafts Acylation

- Reagents: 1-Chloro-3-fluorobenzene + 4-(Chloromethyl)benzoyl chloride.
- Catalyst: Aluminum Chloride (AlCl_3).^[1]
- Conditions: 0°C to RT in Dichloromethane (DCM).
- Mechanism: The 2-chloro substituent on the fluorobenzene directs the acylation to the para position relative to the fluorine (due to steric hindrance at the ortho position between Cl and F), yielding (2-chloro-4-fluorophenyl)(4-(chloromethyl)phenyl)methanone.

Step 2: Nucleophilic Substitution ($\text{S}_{\text{N}}2$)

- Reagents: Intermediate from Step 1 + Morpholine (excess).
- Solvent: Acetonitrile (ACN) or THF.
- Base: Potassium Carbonate (K_2CO_3) or DIPEA (to scavenge HCl).
- Key Insight: This step avoids the formation of aluminum-nitrogen complexes that plague direct acylation routes.



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Figure 1: The Late-Stage Amination Route avoids Lewis Acid deactivation, ensuring high yields of CFMB.

Reactivity Profile: The Fluorine Switch

The core utility of CFMB lies in the 4-fluoro substituent. In typical aromatics, fluorine is unreactive. However, in CFMB, the fluorine is activated by two factors:

- The Carbonyl Group: A strong electron-withdrawing group (EWG) at the para position stabilizes the Meisenheimer complex intermediate.
- The 2-Chloro Substituent: While primarily for steric shaping, its inductive effect (-I) further lowers the electron density of the ring, accelerating S_NAr reactions.

3.1 S_NAr Displacement Protocol

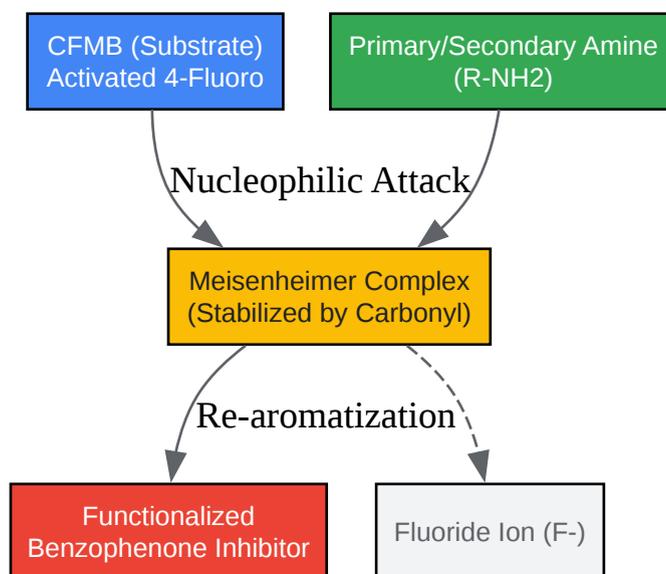
Researchers utilize this "switch" to introduce diverse amines (primary or secondary) to create libraries of kinase inhibitors.

Standard Protocol:

- Dissolution: Dissolve CFMB (1.0 eq) in anhydrous DMSO or NMP.
- Nucleophile Addition: Add the amine (R-NH₂, 1.2 eq).
- Base: Add K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sluggish amines).
- Heat: React at 80–120°C for 4–12 hours.

- Monitoring: Reaction completion is indicated by the disappearance of the Fluorine signal in ^{19}F NMR (approx. -105 ppm).

Structural Insight: The 2-chloro group remains intact during this process because Fluorine is a superior leaving group in $\text{S}_{\text{N}}\text{Ar}$ reactions due to the high electronegativity stabilizing the transition state, despite the C-F bond strength.



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Figure 2: The $\text{S}_{\text{N}}\text{Ar}$ mechanism allows for rapid diversification of the scaffold using the 4-fluoro "handle."

Physicochemical Properties & Handling[3][4]

Property	Value / Description	Impact on Research
Appearance	Off-white to pale yellow solid	Color indicates purity; dark yellow suggests oxidation.
Solubility	DCM, DMSO, Methanol	Morpholine tail enables solubility in polar organic solvents.
pKa (Calc)	~7.8 (Morpholine nitrogen)	Allows for salt formation (HCl, mesylate) to improve aqueous solubility.
LogP	~3.2	Lipophilic enough for cell permeability; morpholine prevents it from being too greasy.
Stability	Light Sensitive	Benzophenones can form ketyl radicals under UV; store in amber vials.

Critical Handling Note: When performing extractions, the pH must be monitored.

- Acidic pH (< 5): The morpholine protonates, driving the molecule into the aqueous layer.
- Basic pH (> 9): The molecule exists as the free base, extracting into the organic layer (DCM/Ethyl Acetate).
- Protocol Tip: For purification, wash the organic layer with saturated NaHCO₃, not strong acid, to avoid losing the product to the aqueous waste.

Applications in Drug Discovery

CFMB is structurally homologous to intermediates used in the synthesis of p38 MAP Kinase inhibitors (e.g., Skepinone analogs) and Hedgehog pathway antagonists.

- Kinase Selectivity: The "propeller" shape induced by the 2-chloro group prevents the molecule from binding to flat ATP pockets (like CDK2), thereby enhancing selectivity for

kinases with a "gatekeeper" pocket that accommodates non-planar inhibitors.

- Fragment-Based Design: The molecule serves as a high-molecular-weight fragment. The morpholine acts as a solvent-exposed tail, while the benzophenone core engages the hinge region of the kinase.

References

- Inn, K.-S., & Kim, N.-J. (2015).[2] Benzophenone: a ubiquitous scaffold in medicinal chemistry. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors.[2][3] Journal of Medicinal Chemistry. [Link](#)
- Laufer, S. A., et al. (2007). Synthesis, biological testing, and binding mode prediction of 6,9-diaryl-purin-8-ones as p38 MAP kinase inhibitors. Discusses the structural requirements of benzophenone-like scaffolds for p38 inhibition. Journal of Medicinal Chemistry. [Link](#)
- BenchChem Technical Division. (2025). Reactivity of 3,4-Dichloro-4'-fluorobenzophenone with Nucleophiles: A Technical Guide. Provides mechanistic grounding for S_NAr reactions on fluorobenzophenones. [Link](#)
- Cosmetic Ingredient Review (CIR). (2020).[4] Amended Safety Assessment of Benzophenones. Toxicology and safety data regarding the benzophenone class. [Link](#)
- Vertex Pharmaceuticals. (2021).[5] Pharmaceutical composition and administrations thereof. Patent US-11147770-B2.[5] Illustrates the use of morpholine-substituted aryl systems in pharmaceutical formulations. [Link](#)

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Sources

- [1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase \(MAPK\) inhibitors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. cir-safety.org \[cir-safety.org\]](#)
- [5. Pharmaceutical composition and administrations thereof - Patent US-11147770-B2 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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